![molecular formula C16H12N2O5 B2890735 N-[2-(2-Nitrophenoxy)ethyl]phthalimide CAS No. 98395-64-3](/img/structure/B2890735.png)
N-[2-(2-Nitrophenoxy)ethyl]phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(2-Nitrophenoxy)ethyl]phthalimide” is a chemical compound with the molecular formula C16H12N2O5 . It has a molecular weight of 312.28 g/mol . The compound is also known by other synonyms such as “N-(2-ortho-nitrophenoxyethyl)phthalimide” and "1H-Isoindole-1,3(2H)-dione, 2-[2-(2-nitrophenoxy)ethyl]-" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H12N2O5/c19-15-11-5-1-2-6-12 (11)16 (20)17 (15)9-10-23-14-8-4-3-7-13 (14)18 (21)22/h1-8H,9-10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 312.28 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional information or testing to determine.Applications De Recherche Scientifique
Synthesis and Structural Applications
Synthesis and Characterization N-[2-(2-Nitrophenoxy)ethyl]phthalimide and its derivatives are actively used in the field of synthetic chemistry for various applications. One study focused on the synthesis and structural characterization of N-ethyl phthalimide esters, revealing the importance of substituents on crystal stability and molecular packing. Some of these synthesized compounds demonstrated significant antioxidant activity, underscoring their potential for therapeutic applications (Kumar et al., 2015).
Sensor Development The compound has been utilized in the development of sensors. A Tetra-Methoxy Resorcinarene-N-(2-ethyl) Phthalimide was synthesized and showed promise as a selective and sensitive recognition sensor for 4-nitrotoluene among various nitroaromatic compounds. This showcases the compound's potential in environmental monitoring and safety applications (Panchal et al., 2017).
Polymer Science The compound's derivatives have also been explored in polymer science. For instance, copolymers of 2-(N-phthalimido)ethyl methacrylate with methyl methacrylate were synthesized, characterized, and studied for their physical properties. This research contributes to our understanding of the material properties of these polymers and their potential industrial applications (Jayakumar et al., 2000).
Biological and Pharmacological Applications
Enzymatic Hydrolysis The compound's derivatives have been used in the study of enzymatic reactions. For instance, the hydrolysis of new phthalimide-derived esters was catalyzed by immobilized lipase, with a focus on producing acids intended as antiasthma drugs. This study highlights the compound's role in facilitating the production of medically relevant substances (Bevilaqua et al., 2005).
Molecular Interaction Studies The molecular interactions and structural frameworks of N-(nitrophenyl)phthalimide derivatives have been thoroughly investigated. This research has implications for understanding the compound's behavior in various chemical contexts and could inform its use in further scientific applications (Glidewell et al., 2004).
Safety and Hazards
The safety and hazards associated with “N-[2-(2-Nitrophenoxy)ethyl]phthalimide” are not specified in the available resources. It’s always important to handle chemical compounds with care and use appropriate safety measures. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .
Propriétés
IUPAC Name |
2-[2-(2-nitrophenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-15-11-5-1-2-6-12(11)16(20)17(15)9-10-23-14-8-4-3-7-13(14)18(21)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYXLUNMNXBJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)
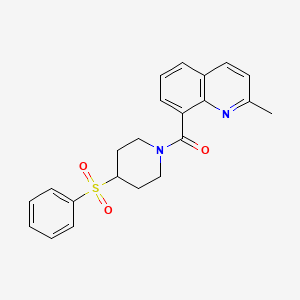
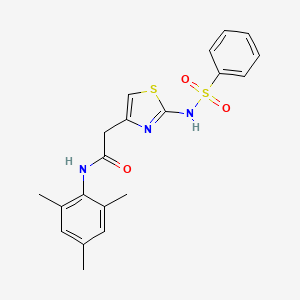
![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)

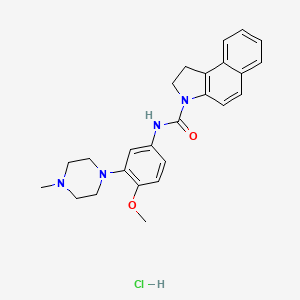
![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)
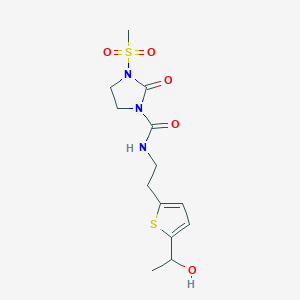
![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2890665.png)
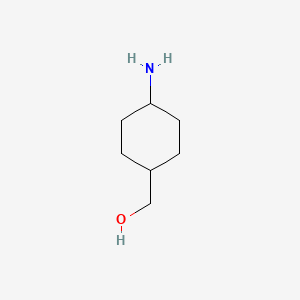
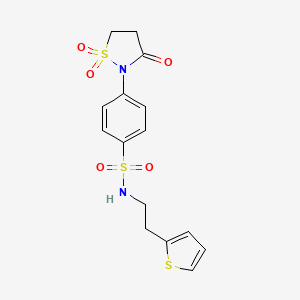
![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)
